molecular formula C6H12N12 B3327203 2,4,6-Triguanidino-1,3,5-triazine CAS No. 32151-75-0

2,4,6-Triguanidino-1,3,5-triazine

Cat. No. B3327203
CAS RN: 32151-75-0
M. Wt: 252.24 g/mol
InChI Key: CLFLCYSTLXORFC-UHFFFAOYSA-N
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Description

2,4,6-Triguanidino-1,3,5-triazine is a chemical compound that has been synthesized in the past . It is an attractive precursor for the synthesis of extended layered and nanoporous carbon nitrides .


Synthesis Analysis

2,4,6-Triguanidino-1,3,5-triazine and 2,4,6-tris (3-methylguanidino)-1,3,5-triazine were synthesized in 42 and 52% yields, respectively, by the cyclotrimerization of cyanoguanidine and 1-methyl-3-cyanoguanidine using DMF as a solvent in the presence of hydrogen chloride .


Molecular Structure Analysis

The structure of 2,4,6-Triguanidino-1,3,5-triazine was identified as orthorhombic belonging to space group P 2 1 2 1 2 1 . The pressure–temperature conditions of the I–II phase boundary, as well as the melting line have been established .


Chemical Reactions Analysis

The chemical transformation of the phase II crystal was studied between 4 and 10 GPa at temperatures ranging from 550 to 300 K. X-ray and spectroscopic examination of the reaction products revealed a crystalline phase that could be assigned to a layered carbon nitride containing linked s -triazine rings along with amorphous material .


Physical And Chemical Properties Analysis

The structural properties and stability P – T range of the monomer (phase I) were characterized using synchrotron X-ray diffraction combined with FTIR spectroscopy under combined high pressure and high temperature conditions in a resistively heated diamond anvil cell .

Scientific Research Applications

Synthesis of Derivatives

The compound “2,4,6-Triguanidino-1,3,5-triazine” can be synthesized in 42% yields by the cyclotrimerization of cyanoguanidine using DMF as a solvent in the presence of hydrogen chloride . This synthesis process is crucial for the production of various derivatives of the compound, which can be used in different applications .

Production of Extended Layered and Nanoporous Carbon Nitrides

“2,4,6-Tricyano-1,3,5-triazine” is an attractive precursor for the synthesis of extended layered and nanoporous carbon nitrides . These materials have unique properties and are used in various applications, including energy storage and catalysis .

Pharmaceuticals

Derivatives of 1,3,5-triazine, which include “2,4,6-Triguanidino-1,3,5-triazine”, serve as pharmaceuticals . For example, some 1,3,5-triazines display important biological properties and are used clinically due to their antitumor properties to treat lung, breast, and ovarian cancer .

Liquid Crystals

1,3,5-triazine derivatives are also used in the production of liquid crystals . Liquid crystals have unique properties that make them useful in a variety of applications, including displays and sensors .

Transition-Metal Catalysts

1,3,5-triazine derivatives can serve as transition-metal catalysts . These catalysts are used in various chemical reactions, including those in the pharmaceutical and petrochemical industries .

Building Blocks for Supramolecular Chemistry

1,3,5-triazine derivatives are used as building blocks for supramolecular chemistry . They can be used to construct complex structures with unique properties, which can be used in various applications, including materials science and nanotechnology .

Reactive Dyes

1,3,5-triazine derivatives are used in the production of reactive dyes . These dyes are used in various applications, including textiles and printing .

Organic Light-Emitting Diodes (OLEDs)

1,3,5-triazine derivatives are used in the production of organic light-emitting diodes (OLEDs) . OLEDs are used in various applications, including displays for televisions and smartphones .

Mechanism of Action

Mode of Action

It is synthesized by the cyclotrimerization of cyanoguanidine . .

Biochemical Pathways

The biochemical pathways affected by 2,4,6-Triguanidino-1,3,5-triazine are currently unknown. It is synthesized via one-step condensation reactions

Action Environment

It is synthesized using high pressure , suggesting that pressure may play a role in its formation.

properties

IUPAC Name

2-[4,6-bis(diaminomethylideneamino)-1,3,5-triazin-2-yl]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N12/c7-1(8)13-4-16-5(14-2(9)10)18-6(17-4)15-3(11)12/h(H12,7,8,9,10,11,12,13,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFLCYSTLXORFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)N=C(N)N)N=C(N)N)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Triguanidino-1,3,5-triazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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